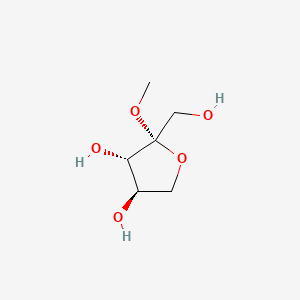
beta-D-threo-2-Pentulofuranoside, methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-threo-2-Pentulofuranoside, methyl: is a chemical compound with the molecular formula C6H12O5 It is a derivative of pentose sugars and is characterized by its furanose ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-threo-2-Pentulofuranoside, methyl typically involves the selective methylation of the hydroxyl group on the pentose sugar. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic methylation. This process can be optimized for higher yields and purity by controlling reaction parameters like temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions:
Oxidation: Beta-D-threo-2-Pentulofuranoside, methyl can undergo oxidation reactions to form corresponding lactones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alditols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Reagents such as halides or sulfonates are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, sulfonates, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Lactones, carboxylic acids.
Reduction: Alditols.
Substitution: Various substituted pentulofuranosides depending on the nucleophile used.
科学研究应用
Chemistry: Beta-D-threo-2-Pentulofuranoside, methyl is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may have antiviral or antibacterial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives are also explored for use in biodegradable materials and as additives in food and cosmetics.
作用机制
The mechanism of action of beta-D-threo-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, binding to the active site of the enzyme and undergoing transformation. The pathways involved may include glycosylation reactions, where the compound is incorporated into larger carbohydrate structures.
相似化合物的比较
- Alpha-D-threo-2-Pentulofuranoside, methyl
- Beta-D-threo-2-Pentulofuranoside, ethyl
- Beta-D-threo-2-Pentulofuranoside, propyl
Comparison: Beta-D-threo-2-Pentulofuranoside, methyl is unique due to its specific methylation at the hydroxyl group. This modification can influence its reactivity and interaction with other molecules. Compared to its ethyl and propyl analogs, the methyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications.
属性
CAS 编号 |
53756-32-4 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI 键 |
NYOMYVSBWQTWNT-NGJCXOISSA-N |
手性 SMILES |
CO[C@]1([C@H]([C@@H](CO1)O)O)CO |
规范 SMILES |
COC1(C(C(CO1)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


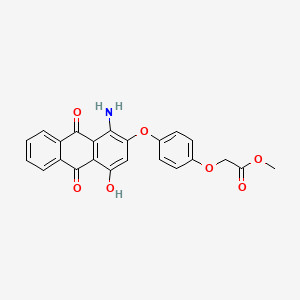


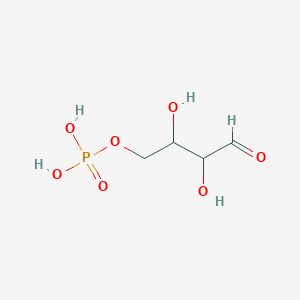
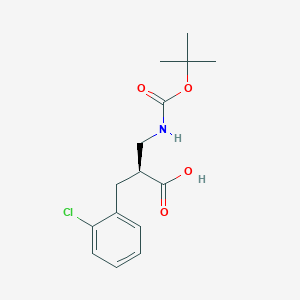
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
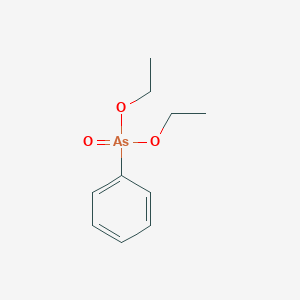
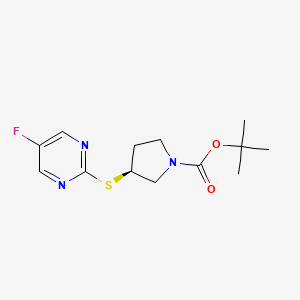

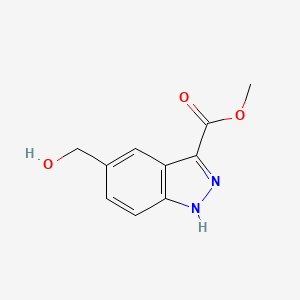
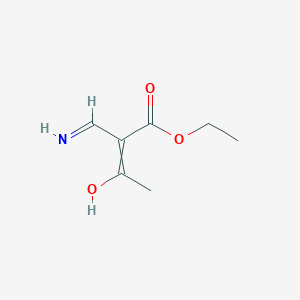

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
